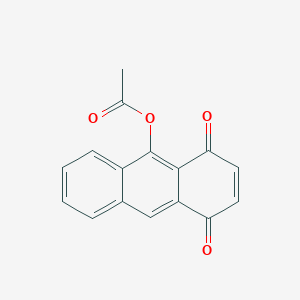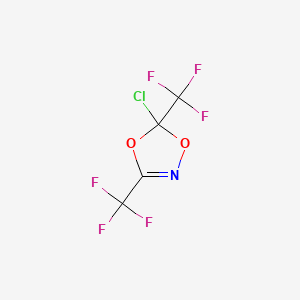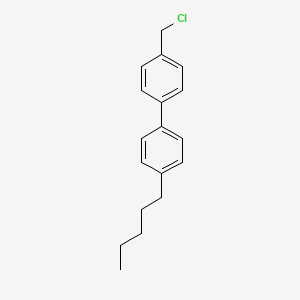
4-(Chloromethyl)-4'-pentyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloromethyl group attached to one benzene ring and a pentyl group attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 4’-pentylbiphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl typically involves large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products
科学的研究の応用
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
作用機序
The mechanism of action of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with different biological and chemical activities . The biphenyl structure provides stability and rigidity, making it suitable for use in materials science and industrial applications .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)-4’-pentyl-1,1’-biphenyl: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Methyl)-4’-pentyl-1,1’-biphenyl: Lacks the halogen atom, resulting in different reactivity and properties.
4-(Chloromethyl)-4’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl group and a pentyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
特性
CAS番号 |
84020-30-4 |
|---|---|
分子式 |
C18H21Cl |
分子量 |
272.8 g/mol |
IUPAC名 |
1-(chloromethyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3 |
InChIキー |
CNKFOKGYWABUJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


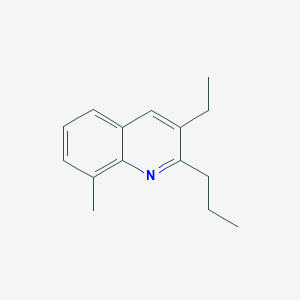
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
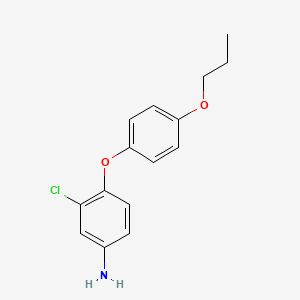
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
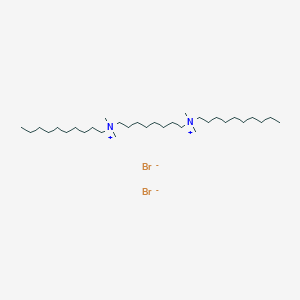
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)

![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
